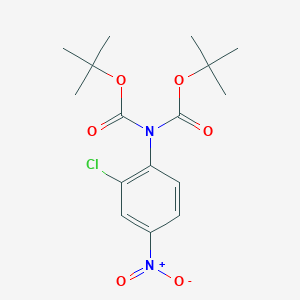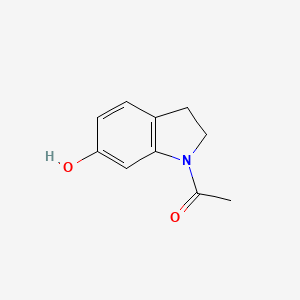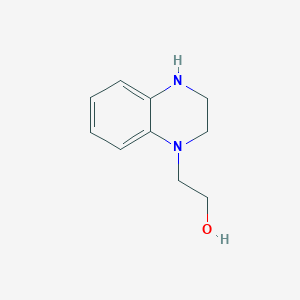
1,1,1,3-tétrafluorobutane
Vue d'ensemble
Description
1,1,1,3-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated hydrocarbon, characterized by the presence of four fluorine atoms attached to a butane backbone
Applications De Recherche Scientifique
1,1,1,3-Tetrafluorobutane has several applications in scientific research:
Catalysis: It is used as a substrate in studies involving metal fluoride catalysts for dehydrohalogenation reactions.
Material Science: The compound’s unique properties make it useful in the synthesis of fluorinated polymers and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the production of other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
1,1,1,3-Tetrafluorobutane is a fluorinated compound Fluorinated compounds are generally known for their reactivity and potential applications in various chemical reactions .
Mode of Action
It’s known that fluorinated compounds can participate in various chemical reactions due to the unique properties of fluorine atoms, such as their high electronegativity and small size .
Biochemical Pathways
Fluorinated compounds can potentially influence a variety of biochemical processes due to their reactivity .
Pharmacokinetics
The pharmacokinetics of fluorinated compounds can vary widely depending on their specific chemical structure .
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 1,1,1,3-Tetrafluorobutane can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals .
Méthodes De Préparation
1,1,1,3-Tetrafluorobutane can be synthesized through several methods. One common approach involves the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane using metal fluoride catalysts. For instance, aluminum fluoride is used for dehydrofluorination, while barium fluoride is selective for dehydrochlorination . Industrial production methods often employ fluorolytic sol-gel synthesis, which involves the reaction of metal alkoxides with hydrofluoric acid, followed by gas-phase fluorination .
Analyse Des Réactions Chimiques
1,1,1,3-Tetrafluorobutane undergoes various chemical reactions, including:
Dehydrohalogenation: This reaction involves the removal of hydrogen halides, typically using metal fluoride catalysts.
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with other substituents.
Oxidation and Reduction: While specific conditions for oxidation and reduction reactions are less documented, these reactions typically involve the use of oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
1,1,1,3-Tetrafluorobutane can be compared with other fluorinated butanes, such as 1,2,2,3-tetrafluorobutane and 2,2,3,3-tetrafluorobutane . While these compounds share similar molecular formulas, their structural differences lead to variations in their chemical properties and reactivity. For example, 1,2,2,3-tetrafluorobutane has a different arrangement of fluorine atoms, which affects its reactivity in substitution and dehydrohalogenation reactions .
Propriétés
IUPAC Name |
1,1,1,3-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLXFUYFWQZKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579463 | |
| Record name | 1,1,1,3-Tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-13-1 | |
| Record name | 1,1,1,3-Tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















